molecular formula C9H9F3O B1297001 2-(Trifluoromethyl)phenethyl alcohol CAS No. 94022-96-5

2-(Trifluoromethyl)phenethyl alcohol

Cat. No. B1297001
CAS RN: 94022-96-5
M. Wt: 190.16 g/mol
InChI Key: DBKIEXOOUXQPGC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenethyl alcohol is a chemical compound with the molecular formula C9H9F3O . It is a clear light yellow liquid and may be used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)phenethyl alcohol consists of a phenethyl group attached to a trifluoromethyl group . The molecule contains a total of 22 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)phenethyl alcohol is a clear light yellow liquid . It has a molecular weight of 190.16 . The compound has a refractive index of 1.47, a boiling point of 184-186 °C, a melting point of -3 to -2 °C, and a density of 1.197 g/mL at 25 °C .

Scientific Research Applications

1. Antibacterial Activity

2-(Trifluoromethyl)phenethyl alcohol has been investigated for its effects on bacterial growth and replication. Studies have shown that it inhibits the growth of bacteria like Escherichia coli by affecting DNA synthesis without altering RNA or protein synthesis. This property is particularly significant as it can lead to the development of new antibacterial agents or preservatives (Rosenkranz, Carr, & Rose, 1965).

2. Role in Chemical Synthesis

The compound has applications in chemical synthesis, serving as a starting material for the creation of various chemical compounds. For instance, it has been used in the synthesis of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, a process that involves complex chemical reactions and is significant for the development of new chemical entities (Tatyana et al., 2019).

3. Biosynthesis Research

Research in biosynthesis has utilized 2-(Trifluoromethyl)phenethyl alcohol, particularly in studies involving immobilized yeast cells. This research is crucial for understanding the production and modification of complex organic compounds, which can have applications in pharmaceuticals and biotechnology (Jian-qi, 2009).

4. Flavor and Fragrance Industry

The compound is significant in the flavor and fragrance industry. It has been used in the enzymatic synthesis of phenethyl esters, which are natural flavoring materials. These esters have unique sensory notes and are used in various food products, cosmetics, and household items, enhancing their appeal and value (Li et al., 2014).

Safety And Hazards

2-(Trifluoromethyl)phenethyl alcohol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes. In case of contact, rinse thoroughly with plenty of water .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKIEXOOUXQPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240287
Record name o-(Trifluoromethyl)phenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00240287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenethyl alcohol

CAS RN

94022-96-5
Record name 2-(Trifluoromethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94022-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(Trifluoromethyl)phenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022965
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Record name o-(Trifluoromethyl)phenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00240287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)phenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU7HKC4H9L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
E Juszyńska-Gałązka, W Zając, K Saito… - Phase …, 2018 - Taylor & Francis
The complex polymorphism and vibrational dynamics of three glass-forming single-phenyl-ring alcohols (with and without fluorine atoms) have been studied by complementary methods…
Number of citations: 6 www.tandfonline.com
DL ZHANG, CF YANG, J FENG, HY FU… - Acta Physico …, 2009 - ingentaconnect.com
A novel catalyst was prepared for the first time by supporting iridium on porous hydroxyapatite (Ir/HAP). The catalyst was characterized by X-ray diffraction (XRD), transmission electron …
Number of citations: 7 www.ingentaconnect.com
S Kołodziej, J Knapik-Kowalczuk, K Grzybowska… - Journal of Molecular …, 2020 - Elsevier
Three isomeric alcohols, 1-phenyl-2-butanol, 2-phenyl-1-butanol and 1-(4-methylphenyl)-1-propanol differentiated in terms of the position of phenyl ring and hydroxyl group, were the …
Number of citations: 11 www.sciencedirect.com
A Deptuch, N Górska, M Srebro-Hooper, J Hooper… - Chemical Physics, 2023 - Elsevier
The IR spectra of four liquid crystalline, partially fluorinated compounds are investigated as a function of temperature. The band assignments are based on dispersion-corrected density …
Number of citations: 0 www.sciencedirect.com
A Dołęga, E Juszyńska-Gałązka, A Deptuch… - Journal of Thermal …, 2021 - Springer
Iminostilbene is an organic compound, being a precursor of some active pharmaceutical ingredients including well-known anti-epileptic drug carbamazepine as well as substance …
Number of citations: 8 link.springer.com
D Chudoba, E Goremychkin, A Belushkin… - indico.jinr.ru
The status of Inelastic Neutron Scattering Spectroscopy at FLNP has been under concern of both the user community and the Laboratory Management, instigating discussions within …
Number of citations: 0 indico.jinr.ru
PV Ramachandran, S Madhi, MJ O'Donnell - Journal of fluorine chemistry, 2006 - Elsevier
Hydroboration of fluorinated styrenes with common hydroborating agents results in polymerization. However, regioselective hydroboration has been achieved by utilizing iodoborane-…
Number of citations: 11 www.sciencedirect.com
P Gamez, F Fache, M Lemaire - Tetrahedron: Asymmetry, 1995 - Elsevier
The catalytic asymmetric reduction of prochiral ketones by hydride transfer using various C 2 symmetric chiral diamines as ligands and rhodium complexes is studied. Kinetic studies …
Number of citations: 209 www.sciencedirect.com
N Osiecka-Drewniak, E Juszyńska-Gałązka… - … Acta Part A: Molecular …, 2022 - Elsevier
Commercially available and administered to the patients ethosuximide is a racemic mixture of two enantiomers, each of them exist in different conformations. The presence of the …
Number of citations: 1 www.sciencedirect.com
Z Ding-Lin, Y Chao-Fen, F Jian… - ACTA …, 2009 - PEKING UNIV PRESS PEKING …
Number of citations: 1

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